"N-(3,4-Dichlorophenyl)acetamide chemical properties"
"N-(3,4-Dichlorophenyl)acetamide chemical properties"
An In-depth Technical Guide to the Chemical Properties of N-(3,4-Dichlorophenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of N-(3,4-Dichlorophenyl)acetamide (CAS No. 2150-93-8), a halogenated aromatic amide of significant interest in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, detailed spectroscopic profile, synthesis methodologies, and key chemical reactions. Furthermore, this document explores its applications as a crucial intermediate in the development of pharmaceuticals and agrochemicals, while also outlining essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile chemical compound.
Introduction: The Scientific Context of N-(3,4-Dichlorophenyl)acetamide
N-(3,4-Dichlorophenyl)acetamide, also known as 3',4'-Dichloroacetanilide, is an organic compound featuring a dichlorinated phenyl ring linked to an acetamide group.[1] Its molecular structure, combining a reactive aromatic system with a stable amide functional group, makes it a valuable building block in organic synthesis.[1][2] The presence of chlorine atoms at the 3 and 4 positions of the phenyl ring significantly influences the molecule's electronic properties, reactivity, and biological activity, making its derivatives subjects of interest in pharmaceutical and materials science research.[1][2] This compound serves as a key intermediate for more complex molecules and its precursor, 3,4-dichloroaniline, is fundamental in the production of various herbicides.[1][3] Understanding its chemical behavior is therefore critical for leveraging its full potential in various scientific applications.
Physicochemical and Structural Properties
The fundamental properties of N-(3,4-Dichlorophenyl)acetamide are summarized below. These characteristics are foundational for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 2150-93-8 | [2][4] |
| Molecular Formula | C₈H₇Cl₂NO | [1][2][5] |
| Molecular Weight | 204.05 g/mol | [1][5] |
| Physical Form | Solid at room temperature | [2][4] |
| Solubility | Moderately soluble in organic solvents; low solubility in water | [2] |
| Storage | Store sealed in a dry place at room temperature | [4] |
| SMILES Notation | CC(=O)NC1=CC(=C(C=C1)Cl)Cl | [1] |
| InChI Key | SCYGGCAQZFJGRF-UHFFFAOYSA-N | [4] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of N-(3,4-Dichlorophenyl)acetamide. The expected spectral characteristics are detailed below, providing a validated system for structural verification.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides unambiguous evidence of the compound's mass and elemental composition.
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Molecular Ion Peak (M⁺): A prominent molecular ion peak appears at an m/z of approximately 204.[1]
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Isotopic Pattern: The presence of two chlorine atoms creates a distinctive and confirmatory isotopic pattern. Peaks will be observed at M, M+2, and M+4, with relative intensities characteristic of the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[1]
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Key Fragmentation: A common and diagnostic fragmentation pathway is the loss of the acetyl group (•COCH₃), resulting in a significant fragment ion corresponding to the dichloroaniline cation.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is dominated by absorptions from the amide and the dichlorinated aromatic ring.
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N-H Stretch: A sharp to moderately broad absorption is expected in the region of 3300-3250 cm⁻¹, characteristic of a secondary amide N-H bond.
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Aromatic C-H Stretch: Absorptions typically appear just above 3000 cm⁻¹.
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Amide I Band (C=O Stretch): A strong, sharp absorption peak is expected around 1670-1650 cm⁻¹. This is one of the most prominent signals in the spectrum and is indicative of the amide carbonyl group.
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Amide II Band (N-H Bend): This secondary amide band, resulting from N-H bending and C-N stretching, typically appears in the 1550-1510 cm⁻¹ region.
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Aromatic C=C Stretch: Multiple sharp absorptions are expected in the 1600-1450 cm⁻¹ range, confirming the presence of the benzene ring.
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C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, correspond to the carbon-chlorine bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
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¹H NMR:
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Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons is expected around δ 2.1-2.2 ppm. This signal is deshielded by the adjacent carbonyl group.
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Amide Proton (-NH-): A broad singlet is expected between δ 7.5-8.5 ppm. Its chemical shift can be variable and is dependent on solvent and concentration.
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Aromatic Protons (-C₆H₃-): Three protons on the dichlorophenyl ring will appear in the aromatic region (δ 7.0-8.0 ppm). Due to their substitution pattern, they will exhibit a characteristic set of splitting patterns (e.g., a doublet, a doublet of doublets) reflecting their coupling relationships.
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-
¹³C NMR:
-
Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, around δ 24 ppm.
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Aromatic Carbons (-C₆H₃-): Six distinct signals are expected in the δ 120-140 ppm range. Two of these signals will correspond to the carbons bonded to chlorine, while the other four correspond to the carbons bonded to hydrogen or the nitrogen atom.
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Carbonyl Carbon (-C=O): The amide carbonyl carbon will appear as a downfield signal, typically around δ 168-170 ppm.
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Synthesis and Chemical Reactivity
A thorough understanding of how N-(3,4-Dichlorophenyl)acetamide is synthesized and how it behaves in chemical reactions is crucial for its application as a synthetic intermediate.
Synthesis Protocol: Acetylation of 3,4-Dichloroaniline
The most common and efficient laboratory synthesis involves the N-acetylation of 3,4-dichloroaniline. The choice of acetylating agent and base is critical for optimizing yield and purity.
Rationale: This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3,4-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. A base is required to neutralize the acidic byproduct (e.g., HCl or acetic acid), driving the reaction to completion.
Caption: General workflow for the synthesis of N-(3,4-Dichlorophenyl)acetamide.
Step-by-Step Methodology:
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Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dichloroaniline in a suitable organic solvent, such as benzene or dichloromethane.[1]
-
Base Addition: Add a stoichiometric equivalent of a base, such as triethylamine, to the solution. The base will act as a scavenger for the acidic byproduct generated during the reaction.[1]
-
Acetylation: Slowly add the acetylating agent (e.g., chloroacetyl chloride or acetic anhydride) dropwise to the stirred solution at room temperature or while cooling in an ice bath to manage the exothermic reaction.[1]
-
Reaction: Allow the mixture to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting aniline. Microwave-assisted methods can significantly reduce reaction times.[1]
-
Workup: Upon completion, the reaction mixture is typically washed with a dilute acid solution to remove any unreacted base, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(3,4-Dichlorophenyl)acetamide.
Core Reactivity
The chemical behavior of N-(3,4-Dichlorophenyl)acetamide is dictated by its two primary functional components: the amide linkage and the dichlorinated aromatic ring.
Caption: Key chemical reactions of N-(3,4-Dichlorophenyl)acetamide.
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Amide Hydrolysis: Under either acidic or basic conditions, the amide bond can be cleaved via hydrolysis to regenerate 3,4-dichloroaniline and acetic acid.[1] This reaction is fundamental for using the acetamide group as a protecting group for the aniline.
-
Nucleophilic Aromatic Substitution: While aromatic rings are generally resistant to nucleophilic attack, the electron-withdrawing nature of the two chlorine atoms can facilitate nucleophilic substitution reactions under specific conditions, allowing for the introduction of other functional groups onto the phenyl ring.[1]
-
Condensation Reactions: The amide nitrogen can participate in condensation reactions with various electrophiles, serving as a nucleophile to form more complex molecular architectures.[1]
Applications in Research and Development
N-(3,4-Dichlorophenyl)acetamide is not typically an end-product but rather a critical intermediate in the synthesis of high-value compounds.
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Pharmaceutical Development: Derivatives of this compound are actively explored for their potential therapeutic properties.[1] The dichlorophenyl motif is present in numerous bioactive molecules, and N-(3,4-Dichlorophenyl)acetamide provides a convenient scaffold for generating libraries of new chemical entities for screening. Its precursor, 3,4-dichloroaniline, is a building block for herbicides like propanil and diuron, highlighting the importance of this chemical family in agrochemicals.[3]
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Organic Synthesis Intermediate: It serves as a versatile intermediate for synthesizing more complex molecules where a 3,4-dichloroaniline moiety is required.[1][2] The acetyl group can serve as a protecting group for the amine, allowing for selective reactions on other parts of the molecule before being removed via hydrolysis.
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Material Science: Research into its properties may lead to applications in the development of new materials due to the presence of the halogenated aromatic system.[1]
Safety and Handling
Proper handling of N-(3,4-Dichlorophenyl)acetamide is essential to ensure laboratory safety. Halogenated aromatic compounds should always be treated with caution.[2]
-
GHS Hazard Classification:
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Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][7] Eyewash stations and safety showers should be readily accessible.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses or goggles, and a lab coat.[6][8]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Minimize dust generation and accumulation.[6] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][6]
-
-
First Aid:
-
If Swallowed: Rinse mouth and seek immediate medical attention.[9]
-
If on Skin: Wash off immediately with plenty of soap and water.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
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Conclusion
N-(3,4-Dichlorophenyl)acetamide is a compound of significant utility, bridging basic chemical synthesis with advanced applications in pharmaceutical and agrochemical research. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it a reliable tool for chemists. By understanding its reactivity and adhering to strict safety protocols, researchers can effectively harness this molecule as a key building block for the discovery and development of novel, complex chemical structures.
References
-
Chemsrc. Acetamide,N-(3,4-dichlorophenyl)- | CAS#:2150-93-8. [Link]
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SciSpace. The incorporation of 3,4-dichloroaniline, a pesticide metabolite, into dehydrogenation polymers of coniferyl alcohol (dhps). [Link]
-
ACS Publications. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid .kappa. agonists. [Link]
-
Wikipedia. 3,4-Dichloroaniline. [Link]
- Google Patents. US3291832A - Process for preparing 3, 4 dichloroaniline.
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Figure 2: General reaction for the synthesis of an acetanilide.
